molecular formula C16H16ClNO4S B4392888 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B4392888
M. Wt: 353.8 g/mol
InChI Key: LLADQJPRZVEVRS-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a complex molecular structure incorporating a 2-chlorobenzamide core, a furan-2-ylmethyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety, which is a sulfone derivative. The specific integration of a sulfolane (tetrahydrothiophene-1,1-dioxide) group is of particular interest in medicinal chemistry, as this structural motif is known to influence the physicochemical properties of a molecule, potentially affecting its solubility and metabolic stability . While analytical data for this specific compound is not available, a closely related analog, 3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide, has been documented in chemical databases, indicating research interest in this structural class . Compounds with similar N-substituted benzamide scaffolds are frequently investigated as key intermediates in organic synthesis and as potential pharmacologically active agents. As a specialized chemical, it is provided for use in early-stage discovery research. This product is sold "AS-IS" and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. The researcher assumes all responsibility for determining the suitability of this material for their intended purpose and for confirming its identity and purity.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLADQJPRZVEVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2-Chloro Group: The 2-chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 1,1-Dioxidotetrahydro-3-thienyl Group: This step involves the reaction of the benzamide intermediate with a thiophene derivative under oxidative conditions to form the 1,1-dioxidotetrahydro-3-thienyl group.

    Addition of the 2-Furylmethyl Group: The final step involves the alkylation of the benzamide intermediate with a 2-furylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of molecules characterized by a chloro substituent, a tetrahydrothiophene moiety, and a furan group. Its molecular formula is C18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3}S with a molar mass of approximately 381.8 g/mol. The presence of these functional groups suggests potential reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide exhibit significant anticancer properties. Studies have demonstrated that such compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, the compound's ability to modulate enzyme activity linked to cell cycle regulation has been noted in various preclinical studies.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes that are critical in various biological processes. For example, it may affect enzymes involved in metabolic pathways or signal transduction, which could lead to therapeutic strategies for diseases such as diabetes or obesity.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against certain pathogens. The structural features of the compound could contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Tetrahydrothiophene Moiety : This can be achieved through cyclization reactions involving sulfur-containing precursors.
  • Chlorination : The introduction of the chloro group can be performed using chlorinating agents under controlled conditions to ensure selectivity.
  • Amidation : The final step often involves the reaction of an amine with an acid chloride or carboxylic acid derivative to form the amide bond.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFindings
Study AInvestigated the anticancer effects on breast cancer cell lines, showing a reduction in cell viability by 50% at certain concentrations.
Study BExplored enzyme inhibition properties, revealing IC50 values indicating strong inhibition against targeted enzymes involved in metabolic disorders.
Study CReported antimicrobial efficacy against Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • R₁/R₂ Groups : The furan-2-ylmethyl group (target compound) vs. benzyl/chlorobenzyl (analogs) alters steric bulk and electronic interactions. Furan’s oxygen atom may participate in hydrogen bonding, unlike purely hydrocarbon substituents .

Crystal Structure and Intermolecular Interactions

Crystal packing and conformational preferences are critical for stability and bioactivity:

  • Target Compound : Likely adopts a twisted conformation to minimize steric clashes between the furan and sulfone groups. Similar compounds (e.g., ) show aromatic rings tilted at ~60° to reduce electronic repulsion .
  • Intermolecular Interactions : Analogs exhibit Cl···Cl (3.35 Å) and O···Br (2.95 Å) contacts, suggesting halogen bonding and van der Waals interactions stabilize the lattice . Hydrogen bonds (N–H···N/O) further enhance packing stability, as seen in thiazolyl acetamides .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than fluorinated analogs (e.g., ) due to two chlorine atoms.
  • Solubility : Polar sulfone and furan groups may improve aqueous solubility compared to purely aromatic analogs like N-benzyl derivatives .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves sequential amidation and alkylation steps. Key steps include:

  • Step 1 : Activation of 2-chlorobenzoic acid to its acid chloride, followed by coupling with 1,1-dioxidotetrahydrothiophen-3-amine under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2 : N-alkylation of the secondary amine using furan-2-ylmethyl bromide in the presence of a base like K₂CO₃.
    Optimization : Temperature (0–25°C for amidation), solvent polarity (DCM for high yields), and catalyst choice (e.g., Pd for cross-coupling steps) are critical. Reaction progress is monitored via TLC or HPLC .

Basic: Which spectroscopic techniques are prioritized for structural confirmation and purity assessment?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., furan methylene protons at δ 4.5–5.0 ppm) and amide carbonyl signals (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak ([M+H]⁺ calculated for C₁₇H₁₇ClN₂O₄S: 392.06).
  • HPLC : Purity >95% is required for biological assays, with C18 columns and acetonitrile/water gradients .

Advanced: How are conflicting crystallographic data resolved during X-ray structure determination?

Conflicts in bond lengths/angles or disorder modeling are addressed using:

  • SHELXL Refinement : Constraints (e.g., DFIX for fixed bond lengths) and anisotropic displacement parameters for heavy atoms.
  • Twinned Data Handling : SHELXE is used for iterative phasing in cases of pseudo-merohedral twinning.
  • Validation Tools : R-factor convergence (<5%) and CheckCIF/PLATON for geometric outliers .

Advanced: What experimental designs mitigate side reactions during N-alkylation steps?

  • Protection-Deprotection : Temporary Boc protection of the tetrahydrothiophene dioxide amine prevents over-alkylation.
  • Solvent Effects : Polar aprotic solvents (DMF or acetonitrile) enhance nucleophilicity of the furan methylene group.
  • Kinetic Control : Slow addition of alkylating agents at 0°C minimizes polysubstitution .

Advanced: How is the structure-activity relationship (SAR) studied for furan and benzamide modifications?

  • Derivative Libraries : Synthesize analogs with substituents on the benzamide (e.g., 3-fluoro, 4-nitro) or furan (e.g., 5-methyl).
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Computational Modeling : Docking studies (AutoDock Vina) correlate substituent bulk/logP with binding affinity .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH Stability : Degrades rapidly in acidic conditions (pH <3) due to amide hydrolysis; stable at pH 5–8 (buffered solutions).
  • Thermal Stability : Decomposition >150°C (DSC/TGA data). Storage at –20°C in inert atmospheres is recommended .

Advanced: How do solvent polarity and reaction kinetics influence selectivity in multi-step syntheses?

  • Polar Solvents : DMSO increases reaction rates for SN2 alkylation but may promote elimination.
  • Kinetic Profiling : Pseudo-first-order kinetics (monitored via ¹H NMR) identify rate-limiting steps (e.g., amine deprotonation).
  • Microwave Assistance : Reduces reaction time for amidation from 12h to 2h .

Advanced: What strategies validate the biological activity of this compound against false positives?

  • Counter-Screens : Use orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement.
  • Negative Controls : Include analogs with inert substituents (e.g., 2-methoxy instead of 2-chloro).
  • Crystallographic Evidence : Co-crystal structures with target proteins (e.g., solved via SHELX) confirm binding modes .

Basic: How is the compound’s solubility profile optimized for in vitro studies?

  • Co-solvents : DMSO (10% v/v) is used for stock solutions.
  • Surfactants : Polysorbate-80 (0.01% w/v) enhances aqueous solubility.
  • Salt Forms : Sodium or hydrochloride salts improve solubility in PBS (pH 7.4) .

Advanced: What computational methods predict metabolic liabilities of the tetrahydrothiophene dioxide moiety?

  • ADMET Predictions : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 oxidation).
  • Metabolite Identification : LC-MS/MS identifies sulfone reduction products in microsomal assays.
  • Isotope Labeling : ³⁵S-labeled analogs track metabolic pathways in hepatocyte models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.